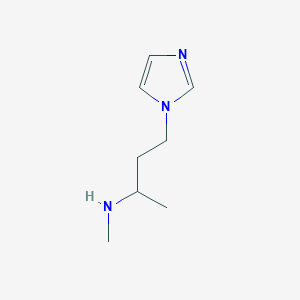

1-(3-Methylaminobutyl)-imidazole

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-imidazol-1-yl-N-methylbutan-2-amine |

InChI |

InChI=1S/C8H15N3/c1-8(9-2)3-5-11-6-4-10-7-11/h4,6-9H,3,5H2,1-2H3 |

InChI Key |

DMFFSQDEEBYNJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CN=C1)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Butyl-3-methylimidazolium (BMIM)

- Structure : Features a butyl chain and a methyl group at positions 1 and 3 of the imidazolium ring (cationic form).

- Reactivity: BMIM is widely studied as an ionic liquid. Its reactivity with ozone is likely governed by the electron-deficient imidazolium ring, which contrasts with the neutral imidazole ring in 1-(3-Methylaminobutyl)-imidazole. BMIM’s ionic nature enhances solubility in polar solvents but reduces nucleophilic reactivity compared to neutral imidazoles .

- Applications: Primarily used in green chemistry and catalysis. The methylaminobutyl analog may exhibit distinct solvent properties or catalytic activity due to its tertiary amine group.

N-(3-Aminopropyl)-imidazole

- Structure: Contains a shorter aminopropyl chain (-CH₂CH₂CH₂NH₂) at position 1.

- Reactivity: The primary amine group facilitates pH-sensitive behavior, enabling applications in polymer chemistry (e.g., pH-responsive drug delivery systems). In contrast, the tertiary amine in this compound may reduce protonation-dependent solubility changes but enhance stability under acidic conditions .

- Kinetics: Substituted imidazoles react with ozone via attack on the C=C bond (k = 1.7 × 10⁵ M⁻¹ s⁻¹ for imidazole at pH 7) ().

1-(3-Methylbenzyl)-1H-imidazole

- Structure : Features a benzyl group with a methyl substituent at the meta position.

- Reactivity: Aromatic substituents (e.g., benzyl) lower ozone reactivity due to resonance stabilization of the ring. For example, pyrazole (k = 56 M⁻¹ s⁻¹) reacts slower than imidazole (). The methylaminobutyl group, being aliphatic, may allow faster ozone attack compared to aromatic substituents.

Key Comparative Data

Mechanistic and Environmental Considerations

- Reaction Pathways: Like imidazole, this compound likely undergoes ozone attack at the C=C bond, forming cyanate, formaldehyde amine, and formic acid (). The tertiary amine may participate in side reactions (e.g., oxidation to N-oxide) under high ozone doses.

- Environmental Fate: Formamide derivatives (common ozonation products) are biodegradable but may exhibit toxicity in complex structures ().

Preparation Methods

Synthesis of 3-Methylaminobutyl Halides

A critical precursor is 3-methylaminobutyl bromide or chloride. This can be synthesized via:

Alkylation Reaction

Imidazole undergoes nucleophilic substitution with 3-methylaminobutyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH). For example:

Typical yields range from 60–75%, with purification via distillation or column chromatography.

Reductive Amination of 3-Oxobutylimidazole

This two-step approach involves synthesizing a ketone intermediate followed by reductive amination with methylamine.

Synthesis of 3-Oxobutylimidazole

Reductive Amination

The ketone reacts with methylamine and a reducing agent (e.g., NaBH₃CN) in methanol:

This method achieves yields of 65–80% and avoids harsh alkylation conditions.

Cyanethylation-Hydrogenation Strategy

Adapted from the synthesis of N-(3-aminopropyl)imidazole, this method extends the carbon chain while introducing the amine group.

Cyanethylation with Acrylonitrile Derivatives

Imidazole reacts with 4-pentenenitrile under basic conditions to form 1-(3-cyanobutyl)imidazole:

Catalytic Hydrogenation

The nitrile group is reduced to a primary amine using Raney nickel or palladium catalysts under H₂:

Subsequent methylation with methyl iodide or reductive amination with formaldehyde yields the target compound.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction enables coupling of imidazole with alcohols bearing the methylamino group.

Synthesis of 3-Methylaminobutanol

Mitsunobu Coupling

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

This method offers high stereochemical control but requires stoichiometric reagents.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Catalyst/Reagent | Advantages |

|---|---|---|---|---|

| Direct Alkylation | 3-Methylaminobutyl bromide | 60–75 | K₂CO₃/NaH | Simple, one-step |

| Reductive Amination | 3-Oxobutylimidazole, CH₃NH₂ | 65–80 | NaBH₃CN | Mild conditions |

| Cyanethylation-Hydrogenation | 4-Pentenenitrile, H₂ | 70–85 | Raney Ni | Scalable, high yield |

| Mitsunobu Reaction | 3-Methylaminobutanol, DEAD | 50–65 | PPh₃ | Stereoselective |

Catalytic and Industrial Considerations

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3-Methylaminobutyl)-imidazole, and how can reaction yields be improved?

Methodological Answer:

- Alkylation Strategies : The compound can be synthesized via alkylation of imidazole precursors with 3-methylaminobutyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes temperature control (60–80°C) and stoichiometric adjustments to minimize side products like N-over-alkylation .

- Multi-Step Approaches : For higher purity, multi-step pathways (e.g., introducing protective groups for the amine moiety) are recommended. Evidence from benzimidazole syntheses suggests using nucleophilic substitutions with tert-butyl or tolyloxy groups as intermediates .

- Solvent-Free Methods : Solvent-free conditions (e.g., ball-milling or microwave-assisted heating) can enhance reaction efficiency and reduce purification steps, as demonstrated for analogous imidazole derivatives .

Advanced Synthesis Challenges

Q. Q2. How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

- Chiral Catalysts : Enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphates) can control stereochemistry. Computational modeling (DFT) aids in predicting transition states and optimizing catalyst-substrate interactions .

- Reaction Condition Screening : Systematic variation of solvents (e.g., THF vs. DCM) and bases (e.g., DBU vs. NaH) can influence regioselectivity, as observed in imidazole N-oxide syntheses .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the antimicrobial and anticancer potential of this compound?

Methodological Answer:

- Antimicrobial Testing : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls like fluconazole and assess MIC/MBC values .

- Anticancer Screening : Employ cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar benzimidazoles, which show activity via tubulin inhibition or DNA intercalation .

Advanced Mechanistic Studies

Q. Q4. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Orthogonal Assays : Validate findings using complementary techniques (e.g., flow cytometry for apoptosis vs. Western blotting for caspase activation). For example, thromboxane synthase inhibitors in imidazole derivatives showed selective activity via dual platelet aggregation and PGE₂ assays .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic pathways. Evidence from nitric oxide synthase inhibitors (e.g., TRIM) highlights the importance of enzyme isoform specificity in interpreting IC₅₀ discrepancies .

Basic Analytical Characterization

Q. Q5. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR and HPLC : Use ¹H/¹³C NMR to confirm regiochemistry and HPLC-PDA for purity assessment (>95%). For example, benzimidazole derivatives were validated via COSY and HSQC to resolve aromatic proton overlaps .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) ensures accurate molecular weight confirmation, particularly for halogenated or sulfonylated analogs .

Advanced Computational Modeling

Q. Q6. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- DFT and Docking Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 or tubulin can prioritize derivatives for synthesis, as shown for imidazole-based NLO materials .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and substituent electronic effects. This approach validated ethynylphenyl imidazoles for target selectivity .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which structural modifications of this compound are most promising for improving target selectivity?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -SO₂Et, -CF₃) on the imidazole ring to enhance binding to hydrophobic enzyme pockets. Ethylsulfonyl benzimidazoles showed improved antimicrobial activity over unsubstituted analogs .

- Side-Chain Optimization : Replace the methylaminobutyl chain with adamantyl or ethynyl groups to modulate lipophilicity and bioavailability. Adamantyloxy imidazole N-oxides demonstrated unique reactivity in salt formation .

Data Interpretation and Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?

Methodological Answer:

- Quality Control : Implement strict reaction monitoring (TLC or in-situ IR) and purification protocols (e.g., flash chromatography with gradient elution). For example, triazole-linked benzimidazoles required Cu(OAc)₂ catalyst optimization to achieve >90% reproducibility .

- Biological Replicates : Use triplicate assays with independent compound batches. Statistical tools (e.g., ANOVA) can identify outliers, as applied in thromboxane inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.